molecular formula C15H25NO2 B5068216 N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]butan-1-amine

N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]butan-1-amine

Cat. No.: B5068216
M. Wt: 251.36 g/mol
InChI Key: YQDNEQGHISQZHX-UHFFFAOYSA-N
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Description

N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]butan-1-amine is an organic compound with a complex structure that includes a butan-1-amine backbone and a 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]butan-1-amine typically involves multiple steps. One common method is the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(2-methylphenoxy)ethoxy]ethanol. Finally, this compound is reacted with butan-1-amine under specific conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The phenoxy group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce simpler amines.

Scientific Research Applications

N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]butan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to cell signaling and receptor interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may play a crucial role in binding to these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-butanamine oxalate: This compound has a similar structure but with a methoxy group instead of a methyl group.

    N-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-2-butanamine: This compound has additional methyl groups on the phenoxy ring.

Uniqueness

N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]butan-1-amine is unique due to its specific substitution pattern on the phenoxy ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-3-4-9-16-10-11-17-12-13-18-15-8-6-5-7-14(15)2/h5-8,16H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDNEQGHISQZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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